Potential synthetic approaches for "N-(4-bromo-2-chlorophenyl)-N'-(4-ethoxyphenyl)urea" could involve the reaction of 4-bromo-2-chloroaniline with 4-ethoxyphenyl isocyanate [] or the reaction of 4-ethoxyaniline with 4-bromo-2-chlorophenyl isocyanate. Optimization of reaction conditions such as solvent, temperature, and catalyst would be crucial for maximizing yield and purity.
CAS No.: 14392-02-0
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 145563-68-4
CAS No.: 35589-37-8
CAS No.: 3459-94-7